

Check Availability & Pricing

# Preclinical Evidence for Luvadaxistat in Schizophrenia Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Luvadaxistat |           |
| Cat. No.:            | B608702      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence for **Luvadaxistat** (formerly TAK-831 or NBI-1065845), a potent and selective D-amino acid oxidase (DAAO) inhibitor, in various rodent models relevant to schizophrenia. The data presented herein summarizes the key findings related to its mechanism of action, efficacy in cognitive and negative symptom domains, and the experimental protocols utilized in these foundational studies.

## Core Mechanism of Action: DAAO Inhibition and NMDA Receptor Modulation

**Luvadaxistat**'s therapeutic rationale is rooted in the N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia.[1][2] The drug is a highly selective and potent inhibitor of the enzyme D-amino acid oxidase (DAAO).[1] DAAO is primarily responsible for the degradation of D-serine, an endogenous co-agonist at the glycine binding site of the NMDA receptor.[3][4] By inhibiting DAAO, **Luvadaxistat** increases the levels of D-serine in the brain, thereby enhancing NMDA receptor signaling.[1][5] This is believed to ameliorate some of the cognitive and negative symptoms associated with schizophrenia.[1][2] DAAO is highly expressed in the cerebellum, a region of increasing interest in the pathophysiology of schizophrenia.[1]

#### **Signaling Pathway**





Click to download full resolution via product page

Caption: **Luvadaxistat** inhibits DAAO, increasing synaptic D-serine and enhancing NMDA receptor function.

### **Quantitative Preclinical Data**

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of **Luvadaxistat**.

**Table 1: In Vitro and In Vivo Potency** 

| Parameter                   | Value      | Species/System                  | Reference |
|-----------------------------|------------|---------------------------------|-----------|
| IC50 (Human DAAO<br>Enzyme) | 14 nmol/L  | Recombinant Human<br>DAAO       | [1]       |
| IC50 (Cellular Assay)       | 12 nmol/L  | CHO cells expressing human DAAO | [1]       |
| ED₅₀ (Enzyme<br>Occupancy)  | ~0.8 mg/kg | Male C57BL/6 Mice               | [4]       |

**Table 2: Pharmacodynamic Effects on D-Serine Levels** 



| Treatment    | Dose          | Time Point | Tissue            | % Increase<br>in D-Serine<br>(vs. Vehicle) | Reference |
|--------------|---------------|------------|-------------------|--------------------------------------------|-----------|
| Luvadaxistat | 1 mg/kg p.o.  | 2 h        | Rat<br>Cerebellum | ~150%                                      | [4]       |
| Luvadaxistat | 3 mg/kg p.o.  | 2 h        | Rat<br>Cerebellum | ~200%                                      | [4]       |
| Luvadaxistat | 10 mg/kg p.o. | 2 h        | Rat<br>Cerebellum | ~250%                                      | [4]       |

**Table 3: Efficacy in Rodent Models of Cognitive Impairment** 



| Model                                             | Treatment                 | Dose                  | Outcome                                                  | Reference |
|---------------------------------------------------|---------------------------|-----------------------|----------------------------------------------------------|-----------|
| PCP-Induced Attentional Set- Shifting Task (ASST) | Luvadaxistat              | 10 mg/kg              | Attenuated PCP-induced deficit                           | [1]       |
| PCP-Induced Attentional Set- Shifting Task (ASST) | Luvadaxistat              | 30 mg/kg              | Attenuated PCP-induced deficit                           | [1]       |
| Novel Object Recognition (NOR)                    | Luvadaxistat<br>(acute)   | 0.003 - 0.1<br>mg/kg  | Enhanced<br>learning and<br>memory                       | [5]       |
| Novel Object<br>Recognition<br>(NOR)              | Luvadaxistat<br>(acute)   | 0.3 - 1 mg/kg         | No efficacy<br>(Inverted U-<br>shaped dose-<br>response) | [5]       |
| Long-Term Potentiation (LTP)                      | Luvadaxistat (14-<br>day) | 0.001 - 0.01<br>mg/kg | Enhanced<br>NMDAR-<br>dependent LTP                      | [5]       |
| Long-Term Potentiation (LTP)                      | Luvadaxistat (14-<br>day) | 0.1 - 10 mg/kg        | Decreased LTP                                            | [5]       |

**Table 4: Efficacy in Rodent Models of Negative Symptoms** 



| Model                                   | Treatment                 | Dose           | Outcome                                             | Reference |
|-----------------------------------------|---------------------------|----------------|-----------------------------------------------------|-----------|
| Social Interaction in BALB/c Mice       | Luvadaxistat<br>(acute)   | 1 and 3 mg/kg  | Dose-<br>dependently<br>improved social<br>behavior | [1]       |
| Social Interaction in BALB/c Mice       | Luvadaxistat<br>(chronic) | 0.01 - 3 mg/kg | Dose-<br>dependently<br>improved social<br>behavior | [1]       |
| Poly(I:C)-<br>Induced Social<br>Deficit | Luvadaxistat<br>(acute)   | Not specified  | Normalized<br>social<br>impairment                  | [5]       |

### **Experimental Protocols**

Detailed methodologies for key preclinical experiments are outlined below.

#### **DAAO Enzyme Occupancy Study**

- Objective: To determine the in vivo potency of Luvadaxistat in occupying the DAAO enzyme
  in the brain.
- Subjects: Male C57BL/6 mice.[4]
- Procedure:
  - Mice were pre-treated with Luvadaxistat (0.3, 1, 3, and 10 mg/kg, p.o.) or vehicle.[4]
  - Two hours post-treatment, a tracer compound (PGM019260, 60 μg/kg, i.v.) was administered.[4]
  - Twenty minutes after tracer administration, animals were sacrificed, and brains were collected.[4]
  - Tracer levels in the cerebellum were measured using LC-MS/MS to determine the degree of DAAO occupancy.[4]



• Endpoint: The dose of Luvadaxistat that resulted in 50% occupancy of DAAO (ED50).[4]

#### **Experimental Workflow: DAAO Occupancy**



Click to download full resolution via product page

Caption: Workflow for determining in vivo DAAO enzyme occupancy by Luvadaxistat in mice.

#### PCP-Induced Attentional Set-Shifting Task (ASST)

- Objective: To assess the ability of Luvadaxistat to reverse cognitive deficits induced by the NMDA receptor antagonist phencyclidine (PCP).
- Subjects: Male Lister Hooded rats.
- Procedure:
  - PCP Treatment: Rats were administered PCP (2 mg/kg, i.p.) or vehicle twice daily for 7 days, followed by a 7-day washout period to induce a cognitive deficit.
  - Drug Administration: On the day of testing, Luvadaxistat (10 and 30 mg/kg) or risperidone
     (0.1 mg/kg) was administered acutely.[1]
  - Behavioral Testing: Rats were tested in the attentional set-shifting task, which measures
    cognitive flexibility through a series of discriminations. The key phase is the
    extradimensional shift (EDS), which is particularly sensitive to prefrontal cortex
    dysfunction.
- Endpoint: Trials to criterion in the EDS phase. An increase in trials to criterion indicates a cognitive deficit.[1]



#### Social Interaction in BALB/c Mice

- Objective: To evaluate the effect of **Luvadaxistat** on a model of negative symptoms (social withdrawal). The BALB/c mouse strain is known for its inherent low sociability.[3]
- Subjects: Juvenile male BALB/c mice.[1]
- Procedure:
  - Drug Administration: Luvadaxistat was administered either acutely (1 and 3 mg/kg) or chronically for 14 days (0.01-3 mg/kg).[1][3]
  - Behavioral Testing: Mice were placed in an arena with a novel "intruder" mouse. The amount of time the test mouse spent actively interacting with the intruder mouse was recorded.
- Endpoint: Social interaction time. An increase in interaction time suggests an amelioration of social deficits.[3]

#### **Discussion and Future Directions**

The preclinical data for **Luvadaxistat** provided a strong rationale for its development as a treatment for cognitive impairment and negative symptoms in schizophrenia. The compound demonstrated potent and selective DAAO inhibition, leading to increased central D-serine levels and efficacy in a range of rodent models.[1][5] Notably, an inverted U-shaped doseresponse curve was observed in several cognitive and neurophysiological assays, suggesting that a specific level of DAAO inhibition is optimal for therapeutic effects.[5]

Despite this promising preclinical profile, the clinical development of **Luvadaxistat** has been challenging. While an initial Phase 2 study (INTERACT) showed a statistically significant improvement in some measures of cognition at a 50 mg dose, a subsequent Phase 2 study (ERUDITE) failed to replicate these findings, leading to the discontinuation of its development for schizophrenia in September 2024. The discrepancy between the robust preclinical findings and the clinical trial outcomes highlights the inherent difficulties in translating efficacy from rodent models to human patients with schizophrenia. This underscores the need for continued refinement of preclinical models and the identification of translational biomarkers to improve the predictive validity of early-stage drug development for this complex disorder.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Luvadaxistat: A Novel Potent and Selective d-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luvadaxistat: A Novel Potent and Selective D-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Preclinical Evidence for Luvadaxistat in Schizophrenia Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608702#preclinical-evidence-for-luvadaxistat-in-schizophrenia-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com